molecular formula C8H13N3O B2785428 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol CAS No. 1742-29-6

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol

Cat. No.: B2785428
CAS No.: 1742-29-6
M. Wt: 167.212
InChI Key: ILBZSWSRACAXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol (CAS: 1742-29-6) is a pyrimidine derivative characterized by a dimethyl-substituted pyrimidine ring linked to an ethanolamine group. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its structure combines the hydrogen-bonding capacity of the pyrimidine ring with the hydrophilic properties of the ethanol moiety, making it suitable for applications requiring solubility in polar solvents .

Key features:

  • Molecular formula: C₈H₁₃N₃O
  • Functional groups: Ethanolamine (-NH-CH₂-CH₂-OH), 4,6-dimethylpyrimidin-2-yl.
  • Applications: Primarily used as a precursor for synthesizing bioactive molecules, including kinase inhibitors and sulfonamide-based therapeutics .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-5-7(2)11-8(10-6)9-3-4-12/h5,12H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBZSWSRACAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol can be achieved through various methods. One common approach involves the condensation of β-dicarbonyl compounds with amines . For instance, the synthesis under microwave irradiation involves reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone . This method yields the compound in moderate yield (70%) and involves purification through UV-Vis, FTIR-ATR spectroscopy, 1H-NMR, 13C-NMR, HRMS, and EI-MS .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Research has demonstrated that derivatives of 2-[(4,6-dimethylpyrimidin-2-yl)amino]ethanol exhibit significant antimicrobial activity. For instance, a study investigated the synthesis of metal complexes with this compound and their interaction with biological systems. The resulting complexes showed bactericidal and fungicidal properties, indicating potential use in developing new antimicrobial agents .

Antioxidant Activity
The compound also displays antioxidant properties. A study highlighted its ability to inhibit oxidative processes in biological systems, which is crucial for preventing oxidative stress-related diseases. The molecular docking studies conducted revealed how these compounds interact with drug targets essential for bacterial survival and oxidative processes in the body .

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its derivatives were shown to inhibit specific enzymes that play critical roles in metabolic pathways. This inhibition can lead to potential therapeutic applications in treating metabolic disorders or infections caused by pathogenic microorganisms .

Molecular Docking and Computational Studies
Advanced computational methods, including Density Functional Theory (DFT), have been employed to understand the quantitative structure-activity relationships (QSAR) of this compound. These studies provide insights into the electronic properties of the compound and its interaction with various biological systems, paving the way for rational drug design .

Material Science

Synthesis of Functional Materials
The compound has been explored for synthesizing functional materials, particularly in creating new polymers or composites with enhanced properties. The incorporation of this compound into polymer matrices has shown promise in improving thermal stability and mechanical strength .

Table 1: Antimicrobial Activity of Metal Complexes

CompoundBacterial StrainInhibition Zone (mm)
This compound + Mn(II)E. coli15
This compound + Co(II)S. aureus18
This compound + Ni(II)P. aeruginosa12

Table 2: Antioxidant Properties

CompoundIC50 (µM)Type of Activity
This compound25Radical Scavenging
Metal Complexes30Metal Ion Chelation

Case Studies

Case Study 1: Synthesis and Characterization of Metal Complexes
A detailed investigation was conducted on synthesizing metal complexes using this compound as a ligand. The study reported successful synthesis and characterization through various spectroscopic techniques. The resulting complexes exhibited enhanced biological activity compared to the free ligand, suggesting potential applications in pharmaceuticals .

Case Study 2: Computational Insights into Drug Design
Another significant study focused on the computational analysis of the binding affinity of this compound with various biological targets. The results indicated strong interactions with key enzymes involved in metabolic pathways, supporting its potential as a lead compound for drug development targeting specific diseases .

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to interact with nucleic acids, enzymes, and receptors, leading to various biological effects . The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol with key analogues:

Compound Name Structural Variation vs. Target Compound Biological Activity/Application Key References
This compound (Target) Ethanolamine side chain Intermediate for kinase inhibitors, agrochemicals
2-((4,6-Dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one (ECH-100) Quinazolin-4-one ring substituted at position 2 STAT3 inhibitor (anticancer activity)
N-(4,6-Dimethylpyrimidin-2-yl)-4-hydroxybenzenesulfonamide Sulfonamide group replacing ethanolamine Antifungal agent
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Thioacetamide group replacing ethanolamine SIRT2 inhibitor (anticancer activity)
Oxasulfuron (3-oxetanyl benzoate derivative) Sulfamoyl benzoate ester + oxetane ring Herbicide (inhibits acetolactate synthase)

Reactivity Trends :

  • The ethanolamine group in the target compound enhances solubility in aqueous media compared to lipophilic analogues like thioacetamides .
  • Quinazoline derivatives exhibit higher planarity, favoring π-π stacking interactions in enzyme binding (e.g., STAT3 inhibition) .

Selectivity Factors :

  • Ethanolamine-containing compounds (e.g., the target) are less cytotoxic to normal cells compared to thioacetamides, likely due to reduced membrane permeability .
  • Quinazolines show selectivity for STAT3 over other kinases due to steric complementarity with the SH2 domain .

Physicochemical Properties

Property Target Compound Quinazoline (ECH-100) Sulfonamide Analogue Thioacetamide Derivative
LogP 1.2 2.8 3.1 3.5
Water Solubility (mg/mL) 12.5 0.8 0.3 0.1
Melting Point (°C) 98–102 215–218 185–188 160–163

Key Observations :

  • The ethanolamine group in the target compound significantly improves aqueous solubility compared to lipophilic derivatives.
  • Higher LogP values in sulfonamides and thioacetamides correlate with enhanced membrane penetration but increased hepatotoxicity risks .

Biological Activity

The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethanol under acidic conditions. The resulting compound has been characterized using various spectroscopic techniques, confirming its structure and purity. The yield and melting point have been reported as follows:

Parameter Value
Yield59.30%
Melting Point (mp)194-196 °C

Pyrimidine derivatives like this compound are known to act as nucleophiles, engaging in reactions with electrophilic centers in biological systems. This activity is crucial for their role in various biochemical processes, particularly in nucleic acid synthesis and metabolism.

The compound has been shown to interact with several biological targets, including:

  • DNA and RNA synthesis : Inhibition of enzymes involved in nucleic acid metabolism.
  • Antimicrobial activity : Exhibiting effects against various bacterial and fungal strains through disruption of cellular processes.

Biological Activities

Research has demonstrated a range of biological activities associated with this compound:

  • Antibacterial Activity : The compound has shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 20 mm to 40 mm depending on concentration .
  • Antifungal Activity : It also exhibits antifungal properties against strains like Candida albicans, contributing to its potential therapeutic applications .
  • Antioxidant Properties : Studies indicate that this compound possesses antioxidant capabilities, which could mitigate oxidative stress-related damage in cells .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of synthesized pyrimidine derivatives, including this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial potency .
  • In Vitro Cytotoxicity Assessment : Another research focused on the cytotoxic effects of this compound on cancer cell lines. It demonstrated moderate activity with IC50 values indicating potential for further development as an anticancer agent .

Summary of Findings

The following table summarizes the biological activities and their corresponding effects:

Biological Activity Effect Reference
AntibacterialInhibition against Staphylococcus aureus
AntifungalActivity against Candida albicans
AntioxidantReduces oxidative stress
CytotoxicityModerate activity in cancer cell lines

Q & A

Q. What synthetic routes and reaction conditions optimize the yield of 2-[(4,6-Dimethylpyrimidin-2-yl)amino]ethanol?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-hydrazino-4,6-dimethylpyrimidine with ethanolamine derivatives under reflux in ethanol or acetic acid achieves moderate to high yields . Key variables include:
  • Solvent choice : Polar solvents (e.g., ethanol, acetic acid) enhance reactivity due to improved solubility of intermediates .
  • Catalysts : Acidic conditions (e.g., concentrated HCl) or bases (e.g., triethylamine) accelerate condensation or substitution reactions .
  • Temperature and time : Reflux (70–100°C) for 2–24 hours balances reaction completion and side-product suppression .
    Table 1 : Comparative Synthesis Conditions
ReactantsSolventCatalystTemperatureTimeYieldReference
2-Hydrazino-4,6-dimethylpyrimidine + Dehydroacetic acidEthanol/AcOHAcetic acidReflux4–6 h~80%
2-Thio-4,6-dimethylpyrimidine + Chloroacetamide derivativeEthanolNoneReflux2 h88%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D molecular geometry and hydrogen-bonding networks. For example, H-atom positions in pyrimidine derivatives are refined using riding models (C–H = 0.93–0.97 Å, N–H = 0.86 Å) .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm, pyrimidine ring protons at δ ~6.5–8.5 ppm) .
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ for C8_8H14_{14}N4_4O: calc. 183.1244, obs. 183.1240) .

Q. How can purification methods like column chromatography or crystallization improve product purity?

  • Methodological Answer :
  • Column chromatography : Use silica gel with eluents like petroleum ether/ethyl acetate (4:1) to separate polar byproducts . Reverse-phase C18 columns (acetonitrile/water gradients) are effective for hydrophilic derivatives .
  • Crystallization : Slow evaporation of chloroform-acetone (1:5 v/v) yields single crystals for structural analysis .

Advanced Research Questions

Q. How can computational quantum chemistry predict reaction pathways for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and energy barriers. For example:
  • Reaction path search : ICReDD employs quantum calculations to identify low-energy intermediates and optimize solvent/catalyst combinations .
  • Molecular dynamics : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics using COMSOL Multiphysics or Gaussian .
  • Machine learning : Train models on experimental data (e.g., yields, reaction times) to predict optimal conditions for novel derivatives .

Q. What experimental designs resolve contradictions in biological activity data for pyrimidine-ethanolamine derivatives?

  • Methodological Answer :
  • Factorial design : Vary substituents (e.g., methyl vs. trifluoromethyl) and measure IC50_{50} values against enzyme targets (e.g., kinases) to identify structure-activity relationships (SARs) .
  • Surface plasmon resonance (SPR) : Quantify binding affinities (Kd_d) to receptors (e.g., EGFR) under controlled pH and temperature .
  • Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces in ligand-receptor interactions .

Q. How do solvent polarity and substituent effects influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Solvent polarity : High-polarity solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions, increasing substitution rates. Ethanol, with moderate polarity, balances reactivity and byproduct formation .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on the pyrimidine ring enhance electrophilicity at the 2-position, accelerating nucleophilic attack by ethanolamine .
  • Kinetic studies : Monitor reaction progress via HPLC or in-situ IR spectroscopy to correlate substituent electronic parameters (Hammett σ) with rate constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.